2-Fluoro-4-(trifluoromethyl)benzoic acid

Catalog No.
S708216
CAS No.
115029-24-8
M.F
C8H4F4O2
M. Wt
208.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(trifluoromethyl)benzoic acid

CAS Number

115029-24-8

Product Name

2-Fluoro-4-(trifluoromethyl)benzoic acid

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzoic acid

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

InChI

InChI=1S/C8H4F4O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)

InChI Key

OCIYTBZXTFPSPI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O
  • This compound is a synthetic molecule not found naturally.
  • It serves as a building block for the synthesis of other molecules, particularly Active Pharmaceutical Ingredients (APIs) [].

Molecular Structure Analysis

2-Fluoro-4-(trifluoromethyl)benzoic acid consists of a benzene ring with a carboxylic acid group (COOH) attached at one position and two substituent groups on the other two carbons.

  • A fluorine (F) atom is present at the second position (C2) of the benzene ring.
  • A trifluoromethyl (CF3) group is present at the fourth position (C4).

The presence of these electron-withdrawing groups (fluorine and trifluoromethyl) affects the overall electronic properties of the molecule [].


Chemical Reactions Analysis

  • Synthesis: The specific synthesis pathway for this compound might be proprietary information. However, scientific literature describes general methods for synthesizing similar molecules with fluorinated aromatic rings.
  • Functional Group Exchange: The carboxylic acid group can undergo various reactions to generate other functional groups, allowing the creation of diverse new molecules [].

Due to the focus on safety in scientific research, specific details about these reactions might not be publicly available.


Physical And Chemical Properties Analysis

  • Melting point above 100°C [].
  • Low solubility in water but good solubility in organic solvents [].

As a building block molecule, 2-Fluoro-4-(trifluoromethyl)benzoic acid itself is not expected to have a specific mechanism of action. Its significance lies in the properties it imparts to the final target molecules it helps create.

  • May cause skin or eye irritation [].
  • May be harmful if inhaled or ingested [].

Pharmaceutical Research

-Fluoro-4-(trifluoromethyl)benzoic acid serves as a valuable building block for the synthesis of various pharmaceuticals due to the presence of the fluorine and trifluoromethyl groups. These groups can influence the physicochemical properties and biological activity of the resulting molecules.

Studies have explored its potential in developing:

  • Antibacterial agents: The compound has been incorporated into the structure of novel antibacterial agents exhibiting promising activity against various bacterial strains, including multidrug-resistant ones [].
  • Anticancer agents: Research suggests the potential of this compound as a scaffold for developing new anticancer drugs due to its ability to interact with specific enzymes involved in cancer cell proliferation [].

Material Science Research

The unique properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid make it an interesting candidate for material science research.

  • Liquid crystals: The compound exhibits liquid crystalline behavior, making it a potential material for applications in display technologies and other optoelectronic devices [].
  • Organic electronics: Researchers are exploring the use of this compound in developing organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic solar cells due to its tunable electronic properties [].

Other Research Applications

Beyond the aforementioned areas, 2-Fluoro-4-(trifluoromethyl)benzoic acid finds applications in other scientific research fields, including:

  • Agrochemical research: The compound has been investigated for its potential as a herbicide or fungicide due to its ability to interfere with specific plant or fungal metabolic pathways [].
  • Environmental research: Studies have explored the use of this compound as a probe molecule to understand the behavior of organic contaminants in the environment [].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-4-(trifluoromethyl)benzoic acid

Dates

Modify: 2023-08-15

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